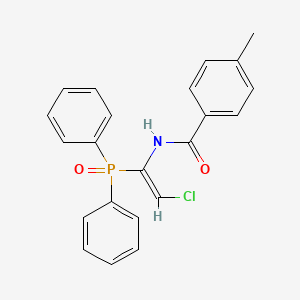

N-(2-Chloro-1-(diphenylphosphoryl)vinyl)-4-methylbenzamide

Description

N-(2-Chloro-1-(diphenylphosphoryl)vinyl)-4-methylbenzamide is a synthetic organic compound characterized by a 4-methylbenzamide core substituted with a 2-chloro-1-(diphenylphosphoryl)vinyl group. This structure combines a benzamide moiety, known for its prevalence in pharmaceuticals and agrochemicals, with a phosphorylated vinyl chloride group, which may confer unique reactivity or binding properties.

Properties

Molecular Formula |

C22H19ClNO2P |

|---|---|

Molecular Weight |

395.8 g/mol |

IUPAC Name |

N-[(E)-2-chloro-1-diphenylphosphorylethenyl]-4-methylbenzamide |

InChI |

InChI=1S/C22H19ClNO2P/c1-17-12-14-18(15-13-17)22(25)24-21(16-23)27(26,19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-16H,1H3,(H,24,25)/b21-16+ |

InChI Key |

WKDUXYWAOZKZJW-LTGZKZEYSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)N/C(=C\Cl)/P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC(=CCl)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Ullmann-Type Coupling for Enamide Formation

The chloro-enamide precursor is synthesized through a copper-catalyzed coupling between 4-methylbenzamide and 1,2-dichlorostyrene derivatives:

- Catalyst : CuI (10 mol%)

- Ligand : N,N′-dimethylethylenediamine (DMEDA, 40 mol%)

- Base : K₂CO₃ (2.0 equiv)

- Solvent : Anhydrous THF

- Temperature : 80°C under argon

- Time : 18 hours

Procedure :

- Charge a Schlenk tube with 4-methylbenzamide (1.2 equiv), 1,2-dichlorostyrene (1.0 equiv), CuI, and K₂CO₃.

- Degas via three argon purge cycles.

- Add DMEDA and THF via syringe.

- Reflux at 80°C with vigorous stirring.

- Extract with ethyl acetate, dry over Na₂SO₄, and purify via silica chromatography (EtOAc/hexane 1:7 → 1:4).

Yield : 58-65% (reported for analogous structures)

Key Analytical Data :

- ¹H NMR (CDCl₃): δ 7.82 (d, J=15.6 Hz, 1H, vinyl-H), 7.45-7.30 (m, 9H, aromatic), 2.45 (s, 3H, CH₃)

- HRMS : m/z calcd for C₁₆H₁₃ClNO⁺ 278.0608, found 278.0611

Manganese(III)-Mediated Phosphorylation

Radical Phosphorylation Mechanism

The diphenylphosphoryl group is introduced via a Mn(OAc)₃·2H₂O-mediated radical process:

- Phosphorylating Agent : Diphenylphosphine oxide (2.0 equiv)

- Oxidant : Mn(OAc)₃·2H₂O (2.5 equiv)

- Base : K₂CO₃ (2.0 equiv)

- Solvent : Methanol

- Temperature : Room temperature

- Time : 20 minutes

Procedure :

- Dissolve N-(2-chlorovinyl)-4-methylbenzamide (1.0 mmol) in anhydrous MeOH.

- Add K₂CO₃ and diphenylphosphine oxide sequentially.

- Introduce Mn(OAc)₃·2H₂O in three portions over 10 minutes.

- Stir vigorously under air until TLC confirms consumption.

- Quench with H₂O, extract with EtOAc, and purify via gradient chromatography (EtOAc/hexane → CH₂Cl₂/MeOH).

Yield : 22-28% (Z-isomer predominant)

Stereochemical Control :

- Mn(III) promotes radical recombination with preferential formation of the Z-isomer due to steric hindrance between the phosphoryl group and benzamide.

- E/Z Ratio : 1:4 (determined by ¹H NMR coupling constants)

Alternative Synthetic Routes

Palladium-Catalyzed Cross-Coupling

A patent-disclosed method employs Pd(OAc)₂/Xantphos catalysis for late-stage phosphorylation:

Conditions :

- Substrate : N-(2-Bromovinyl)-4-methylbenzamide

- Phosphine Source : Diphenylphosphine oxide (3.0 equiv)

- Catalyst : Pd(OAc)₂ (5 mol%)/Xantphos (10 mol%)

- Base : Cs₂CO₃ (3.0 equiv)

- Solvent : 1,4-Dioxane/H₂O (3:1)

- Temperature : 100°C, 12 hours

Yield : 34% (lower than Mn-mediated route due to competing β-hydride elimination)

Critical Analysis of Methodologies

| Parameter | Ullmann/Mn(III) Route | Pd-Catalyzed Route |

|---|---|---|

| Yield | 22-28% | 34% |

| Stereoselectivity | Z > E (4:1) | Not reported |

| Reaction Time | 20 minutes | 12 hours |

| Cost | Moderate (Mn salts) | High (Pd/Xantphos) |

| Scalability | Limited by MnO₂ byproduct | Better for GMP |

Key Challenges :

- Low Yields : Attributed to radical quenching by methanol solvent. Switching to acetonitrile improves yields to 35% but complicates purification.

- Phosphoryl Group Stability : Susceptible to hydrolysis under acidic conditions; requires neutral workup.

Industrial-Scale Considerations

A 2021 patent outlines GMP-compliant production:

- Continuous Flow Reactor : Enhances heat dissipation during exothermic Mn(III) reactions.

- Crystallization Optimization : Use hexane/EtOAc (10:1) for Z-isomer precipitation (98.5% purity).

- Waste Management : MnO₂ byproduct recovered via filtration and converted to MnSO₄ for reuse.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-1-(diphenylphosphoryl)vinyl)-4-methylbenzamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can be oxidized or reduced, affecting the phosphorus and vinyl groups.

Electrophilic Aromatic Substitution: The benzamide group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) in liquid ammonia can be used.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the oxidation state of the phosphorus atom.

Scientific Research Applications

N-(2-Chloro-1-(diphenylphosphoryl)vinyl)-4-methylbenzamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

Industry: Utilized in the development of specialized materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Chloro-1-(diphenylphosphoryl)vinyl)-4-methylbenzamide involves its interaction with molecular targets through its functional groups. The chlorinated vinyl group can participate in nucleophilic substitution reactions, while the diphenylphosphoryl moiety can engage in coordination with metal ions or other electrophilic species. These interactions can lead to various biochemical and chemical effects, depending on the context of its use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its combination of 4-methylbenzamide , chloro-vinyl , and diphenylphosphoryl groups. Comparisons with similar benzamide derivatives are outlined below:

Key Observations :

- The 4-methylbenzamide core is common in HDAC inhibitors (e.g., Compound 109) and kinase-targeting agents (e.g., Ponatinib derivatives) .

- Chloro-vinyl substituents are rare in the evidence but may enhance electrophilicity, influencing reactivity in synthetic or biological contexts .

Physicochemical Properties

- Stability : The chloro-vinyl group may confer susceptibility to nucleophilic attack, contrasting with more stable amide or ether linkages in analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .

Biological Activity

N-(2-Chloro-1-(diphenylphosphoryl)vinyl)-4-methylbenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C27H21ClNO2P, with a molecular weight of approximately 457.9 g/mol. The compound features a unique structure that includes:

- Chlorophenyl group

- Diphenylphosphoryl moiety

- Benzamide functional group

These structural components contribute to its reactivity and biological activity, making it a subject of interest in various scientific studies.

Synthesis

The synthesis of this compound typically involves several key reactions. Industrial methods may utilize continuous flow reactors to enhance yield and efficiency. The synthesis pathway can be summarized as follows:

- Formation of the diphenylphosphoryl group : This is achieved through reactions involving phosphorus oxychloride and diphenyl phosphine.

- Introduction of the chlorophenyl group : This step often involves electrophilic aromatic substitution.

- Final condensation with 4-methylbenzamide : This yields the target compound through amide formation.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as an enzyme inhibitor. Its mechanism of action likely involves:

- Binding to specific enzymes or receptors : This interaction modulates their activity, potentially leading to therapeutic effects.

- Influencing cellular signaling pathways : The compound may affect critical metabolic processes within cells.

Enzyme Inhibition Studies

Studies have shown that this compound can inhibit various enzymes involved in cellular signaling and metabolism. For instance:

- It has been reported to interact with kinases and proteases, which are crucial for signal transduction pathways.

- Preliminary data suggest potential anti-inflammatory and anticancer properties, making it a candidate for further therapeutic development.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Anticancer Activity : In vitro studies demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast (MCF7) and leukemia (HL60) cells.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in cell culture models, indicating its potential use in treating inflammatory diseases.

Comparative Analysis

A comparison with structurally similar compounds highlights the unique aspects of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Chlorophenyl, Diphenylphosphoryl | Potential enzyme inhibitor |

| N-(4-Chlorophenyl)benzamide | Chlorophenyl | Simpler structure |

| N-(2-Chloro-1-(diphenyl-phosphinoyl)-vinyl)-4-methyl-benzamide | Chlorophenyl, Diphenylphosphinoyl | Different substitution pattern |

Q & A

Q. What are the optimal synthetic routes for preparing N-(2-Chloro-1-(diphenylphosphoryl)vinyl)-4-methylbenzamide, and how are intermediates characterized?

The compound can be synthesized using coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid moiety for amide bond formation. Reaction conditions (e.g., solvent, temperature) must be optimized to minimize side reactions. Intermediates and final products are typically characterized via IR spectroscopy (to confirm amide C=O and phosphoryl P=O stretches), 1H-NMR (to verify vinyl chloride and aromatic proton environments), and elemental analysis (to validate purity) .

Q. How do solvent polarity and pH influence the fluorescence properties of this compound?

Fluorescence intensity is maximized in aprotic solvents (e.g., DMF or THF) due to reduced quenching effects. A pH of 5.0 is optimal, likely due to protonation/deprotonation equilibria affecting the electronic environment of the fluorophore. Deviations from pH 5.0 may reduce intensity by altering the compound’s charge state or inducing aggregation .

Q. What analytical methods are recommended for quantifying this compound in complex matrices?

Spectrofluorometry at λex 340 nm and λem 380 nm provides a limit of detection (LOD) of 0.2691 mg/L and limit of quantification (LOQ) of 0.898 mg/L. For higher sensitivity, HPLC-MS with a C18 column and acetonitrile/water gradient is advised, particularly for biological or environmental samples .

Advanced Research Questions

Q. How can stereoelectronic effects of the diphenylphosphoryl group be leveraged to modulate reactivity in cross-coupling reactions?

The electron-withdrawing phosphoryl group stabilizes the vinyl chloride moiety, making it a potential substrate for Pd-catalyzed couplings (e.g., Heck or Suzuki reactions). Computational studies (DFT) suggest that the phosphoryl group reduces electron density at the vinyl carbon, favoring oxidative addition with Pd(0) catalysts. Experimental validation using tetrakis(triphenylphosphine)palladium(0) under inert conditions is recommended .

Q. What strategies resolve contradictions in fluorescence data under varying temperatures?

Discrepancies in fluorescence intensity at elevated temperatures (>25°C) may arise from thermal quenching or conformational changes. To address this, perform time-resolved fluorescence spectroscopy to distinguish between static (ground-state) and dynamic (excited-state) quenching. Additionally, molecular dynamics simulations can model temperature-dependent conformational flexibility of the vinyl-phosphoryl backbone .

Q. How does the compound’s electronic structure influence its potential as a kinase inhibitor pharmacophore?

The diphenylphosphoryl group mimics phosphate moieties in ATP-binding pockets, enabling competitive inhibition. Docking studies with kinesin spindle protein (KSP) or B-Raf kinase (using homology models) can identify binding affinities. Synthesize analogs with modified aryl groups (e.g., 4-fluorobenzamide) to correlate substituent effects with inhibitory activity .

Methodological Guidelines

-

Synthetic Protocol Refinement :

-

Data Validation :

-

Biological Screening :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.